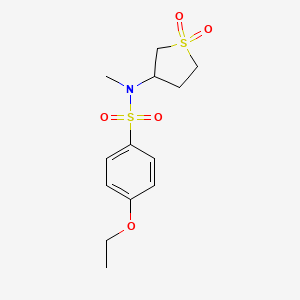

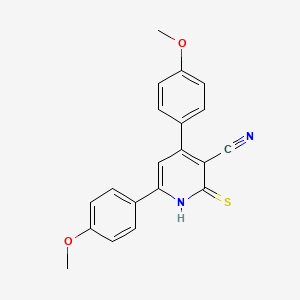

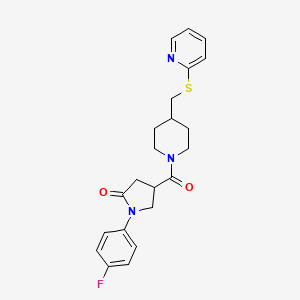

![molecular formula C23H16ClF2NO3S B3017632 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one CAS No. 1326942-17-9](/img/structure/B3017632.png)

3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development. The specific compound appears to be a multifunctional molecule that contains several substituents, including a sulfonyl group, a chlorophenyl group, and difluoro groups, which may contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. In the context of the provided data, the synthesis of related thieno[3,2-f]quinolin-7(6H)-one derivatives has been described. The process involves the preparation of a mercaptoquinolinone, followed by a series of reactions including diazotisation, treatment with aryloxy chlorobutynes, and conversion into sulfoxides using m-CPBA. The sulfoxides are then transformed into monothio-hemiacetals and subsequently into aryloxyacetyl dihydrothienoquinolinones. Finally, dehydrogenative elimination yields the thienoquinolinone product . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The presence of substituents like sulfonyl, chlorophenyl, and methylbenzyl groups can significantly influence the electronic distribution and steric hindrance within the molecule. These factors can affect the molecule's binding affinity to biological targets and its overall bioactivity. The difluoro groups, in particular, are electron-withdrawing and can impact the molecule's reactivity and interaction with other chemical entities .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of reactive sites on the quinoline core. The sulfonyl group can participate in sulfonylation reactions, while the chlorophenyl group can be involved in nucleophilic aromatic substitution reactions. The presence of the difluoro groups may enhance the electrophilic character of the quinoline, facilitating reactions with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like "this compound" are influenced by their molecular structure. The compound is likely to exhibit moderate to low solubility in water due to the presence of multiple non-polar groups. Its melting and boiling points would be determined by the intermolecular forces present, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The electron-withdrawing groups like sulfonyl and difluoro may increase the compound's acidity, while the aromatic rings could contribute to its UV-Visible absorption properties .

Scientific Research Applications

Sulfa Drug Analogs and Their Importance

Sulfa drug analogs, including N-sulfonylamino azines like the mentioned compound, have been extensively researched for their biological activities. These studies highlight their potential in treating various diseases due to their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A noteworthy development is the creation of competitive AMPA receptor antagonists from this class, showing promise for neurological disorder treatments, such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Quinoxaline Derivatives and Their Biomedical Applications

Quinoxaline and its derivatives, often linked with sulfonamide groups, exhibit a wide range of pharmacological activities. The combination of quinoxaline's pharmacophore with sulfonamide structures has enhanced therapeutic potentials, leading to significant advancements in treatments for various conditions including bacterial infections, neuropharmacological disorders, and cancer. This demonstrates the compound's relevance in developing new therapeutic agents (Irfan et al., 2021).

Sulfonamides and Environmental Applications

Sulfonamides have also been explored for environmental applications, particularly in the degradation and removal of pollutants. Their role in advanced oxidative processes, coupled with enzymes and redox mediators, presents a method for treating recalcitrant compounds in industrial wastewater. This indicates the potential environmental benefits of such compounds in pollution control and remediation efforts (Husain & Husain, 2007).

properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-6,7-difluoro-1-[(3-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClF2NO3S/c1-14-4-2-5-15(8-14)12-27-13-22(31(29,30)17-7-3-6-16(24)9-17)23(28)18-10-19(25)20(26)11-21(18)27/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKIAWRETGKEPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClF2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)

![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)